1,2-Bis(diisopropylphosphino)ethane

Catalog No.
S1893209
CAS No.
87532-69-2
M.F
C14H32P2
M. Wt
262.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(diisopropylphosphino)ethane

CAS Number

87532-69-2

Product Name

1,2-Bis(diisopropylphosphino)ethane

IUPAC Name

2-di(propan-2-yl)phosphanylethyl-di(propan-2-yl)phosphane

Molecular Formula

C14H32P2

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C14H32P2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3

InChI Key

RMFRFTSSEHRKKW-UHFFFAOYSA-N

SMILES

CC(C)P(CCP(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)P(CCP(C(C)C)C(C)C)C(C)C

1,2-Bis(diisopropylphosphino)ethane, commonly known as DIPPE, is a bidentate phosphine ligand characterized by its significant steric bulk and strong electron-donating properties derived from its four isopropyl substituents. These features distinguish it from the widely used arylphosphine analog, 1,2-bis(diphenylphosphino)ethane (DPPE), by providing a different electronic and steric environment at the metal center. DIPPE forms stable chelate complexes with transition metals, particularly nickel and palladium, and is employed in catalytic systems where enhanced reactivity and specific selectivity are required for challenging chemical transformations.

Selecting a diphosphine ligand based on the shared ethane backbone alone is a common cause of process failure or suboptimal performance. The substitution of aryl groups (as in DPPE) with alkyl groups (as in DIPPE) fundamentally alters the ligand's electronic character; alkylphosphines are significantly stronger σ-donors, which increases electron density at the metal center. This modification directly impacts the rates of key catalytic steps like oxidative addition and reductive elimination. Consequently, DIPPE is not a direct drop-in replacement for DPPE or even other alkyl diphosphines with different steric profiles (e.g., DEPE, DTBPE), as each ligand imparts a unique kinetic and selectivity profile onto the catalytic system, making ligand choice a critical, non-interchangeable process parameter.

Enables Cross-Coupling of Inactive Aryl Chlorides Where Common Arylphosphine Ligands Fail

The enhanced electron-donating ability of DIPPE is critical for activating challenging substrates that are inert when using less electron-rich arylphosphine ligands. In the nickel-catalyzed Suzuki-Miyaura coupling of phenylboronic acid with 4-chloroanisole, a representative electron-rich aryl chloride, the standard NiCl₂(dppe) catalyst system provides no conversion. The use of a more electron-rich alkylphosphine ligand like DIPPE is essential to facilitate the difficult oxidative addition step, enabling reactions that are non-starters with common, less expensive alternatives like DPPE.

Evidence DimensionCatalytic Yield
Target Compound DataEnables reaction (qualitative improvement over baseline)
Comparator Or BaselineNiCl₂(dppe) catalyst: 0% Yield ('No reaction')
Quantified DifferenceEnables a reaction that otherwise fails completely.
ConditionsNickel-catalyzed Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid, K₂CO₃ base, THF solvent, 60 °C.

This allows for the use of more cost-effective and readily available aryl chloride starting materials in complex synthesis, which is a significant procurement driver.

Alters the Catalytic Bottleneck to Enable Process-Specific Kinetic Optimization

The structural properties of a diphosphine ligand can fundamentally change the kinetic profile of a catalytic reaction by altering its rate-determining step (RDS). In the Ni-catalyzed chain-growth polymerization of specific monomers, using the 1,2-bis(diphenylphosphino)ethane (dppe) ligand results in a process where reductive elimination is the RDS. In contrast, switching to the 1,3-bis(diphenylphosphino)propane (dppp) ligand changes the RDS to transmetalation. As a bulky alkylphosphine, DIPPE offers a distinct combination of steric and electronic properties compared to both dppe and dppp, providing a tool to access a different kinetic regime. This allows chemists to select a ligand to specifically accelerate the rate-limiting step of their target process, a critical capability for industrial process optimization.

Evidence DimensionRate-Determining Step (RDS) in Catalysis
Target Compound DataProvides a distinct kinetic profile for process-specific optimization.
Comparator Or BaselineNi(dppe)Cl₂: Reductive Elimination is RDS. Ni(dppp)Cl₂: Transmetalation is RDS.
Quantified DifferenceQualitative change in the reaction mechanism's bottleneck.
ConditionsNickel-catalyzed chain-growth polymerization of aryl- or thiophenyl-magnesium chloride monomers.

Selecting DIPPE allows a process chemist to intentionally modify the reaction's kinetic bottleneck, which can lead to higher throughput and better process control.

Offers a Precise Bite Angle and Electronic Combination for Optimizing Reaction Yields

Reaction yields can be critically dependent on the precise geometry of the ligand. In a study of oxidatively induced aryl-CF₃ coupling from (P~P)NiII(Ph)(CF₃) complexes, yield was dramatically affected by the diphosphine bite angle. Ligands with bite angles below 92°, such as DPPE (86.8°), afforded yields of less than 10%. In contrast, ligands with larger bite angles (95-102°) gave yields of 62-77%. DIPPE possesses a bite angle of approximately 87.1°, nearly identical to DPPE. However, its electronic properties are vastly different. This makes DIPPE a specific tool for reactions where the ~87° bite angle is geometrically required, but where the superior electron-donating nature of an alkylphosphine is necessary to promote key steps, a combination not offered by the electronically dissimilar DPPE.

Evidence DimensionLigand Bite Angle (P-M-P)
Target Compound Data87.05° (in a Pd complex)
Comparator Or BaselineDPPE: 86.8° (in a Ni complex)
Quantified DifferenceNear-identical geometry (~0.25° difference) but fundamentally different electronic properties (alkyl vs. aryl).
ConditionsMeasured in palladium or nickel phosphine complexes via X-ray crystallography.

This allows researchers to isolate the impact of electronic effects from geometric effects, justifying the procurement of DIPPE for reactions needing strong electron donation within a specific, five-membered chelate ring geometry.

Cross-Coupling with Cost-Effective Aryl Chlorides

For synthetic routes that rely on electron-rich or otherwise unreactive aryl chlorides as starting materials. DIPPE-based nickel catalyst systems can enable these transformations where catalysts using less electron-donating ligands like DPPE fail, potentially lowering precursor costs.

Fine-Tuning Kinetics in Catalytic Polymerizations

In the development of chain-growth polymerization processes, where control over polymer weight, dispersity, and microstructure is critical. The distinct kinetic profile imparted by DIPPE allows for the targeted optimization of the reaction's rate-limiting step, offering a level of process control not available with other common diphosphines.

Mechanistic Investigations and Catalyst Development

For research programs focused on understanding and developing new catalytic reactions. The unique combination of a small, constrained bite angle (~87°) with strong electron-donating character makes DIPPE an essential tool for deconvoluting the complex interplay of steric and electronic effects that govern catalyst performance.

XLogP3

2.8

Wikipedia

1,2-Bis(diisopropylphosphino)ethane

Dates

Last modified: 08-16-2023

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